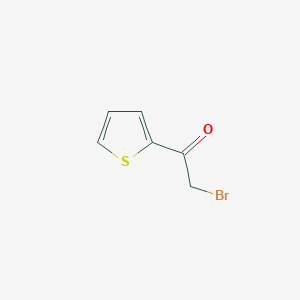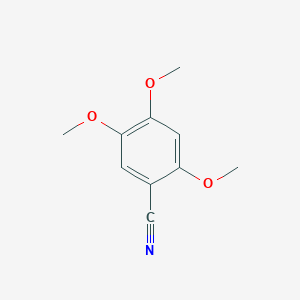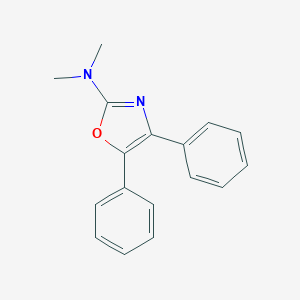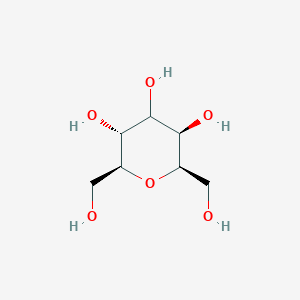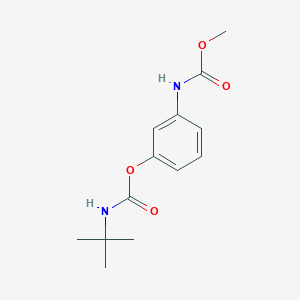
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, m-hydroxy-, methyl ester, tert-butylcarbamate (ester) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) is not well understood. However, it is believed that this compound interacts with proteins and enzymes by forming covalent bonds with their amino acid residues. This interaction can lead to the inhibition or activation of the protein or enzyme activity.
Biochemische Und Physiologische Effekte
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as chymotrypsin, trypsin, and papain. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) in lab experiments include its high purity, stability, and ease of handling. This compound can be easily synthesized and purified, making it an ideal starting material for the synthesis of various compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research on carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)). One direction is to study its interaction with various proteins and enzymes to understand its mechanism of action. Another direction is to explore its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Furthermore, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with novel properties and applications.
Synthesemethoden
The synthesis of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) can be achieved by reacting carbanilic acid with tert-butyl isocyanate in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds such as peptides, nucleotides, and heterocycles. This compound is also used as a reagent for the detection and quantification of amino acids and peptides in biological samples. It is also used as a probe to study the binding affinity of proteins and enzymes.
Eigenschaften
CAS-Nummer |
13792-82-0 |
|---|---|
Produktname |
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester) |
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)15-12(17)19-10-7-5-6-9(8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
DOFXTEXQUDDDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Kanonische SMILES |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Andere CAS-Nummern |
13792-82-0 |
Synonyme |
m-(tert-Butylcarbamoyloxy)carbanilic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



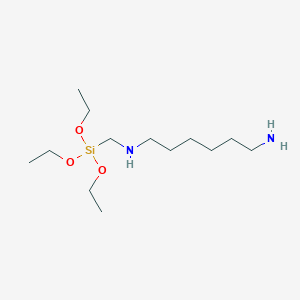
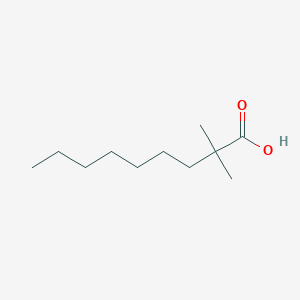
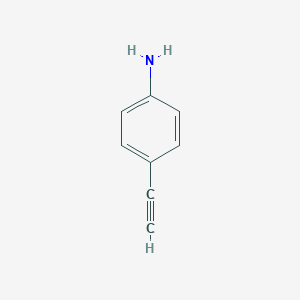
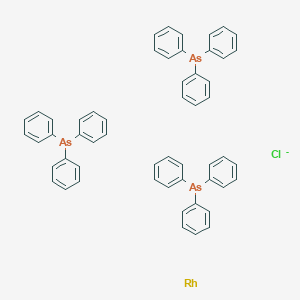
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)
![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B84100.png)
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
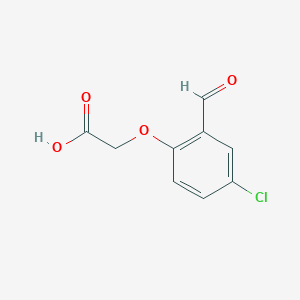
![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)

